

Application Notes and Protocols: The Role of 2-Hydroxypropanimidamide as a Pharmaceutical Intermediate

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Compound of Interest

Compound Name: 2-Hydroxypropanimidamide

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These application notes provide a comprehensive overview of the synthesis and utilization of **2-hydroxypropanimidamide**, a valuable chiral building block in pharmaceutical development. Its bifunctional nature, possessing both a hydroxyl and an amidine group, makes it a versatile intermediate for the synthesis of complex, biologically active molecules, particularly nitrogen-containing heterocycles. This document outlines detailed protocols for its synthesis, its application in the preparation of a P2X3 receptor antagonist, and an overview of the relevant biological signaling pathway.

Synthesis of (R)-2-Hydroxypropanimidamide Hydrochloride

The synthesis of (R)-**2-hydroxypropanimidamide** hydrochloride is typically achieved through a Pinner reaction, starting from a readily available chiral precursor such as ethyl (R)-lactate. This method involves the formation of an imidate hydrochloride (a Pinner salt) by treating the corresponding nitrile with an alcohol and hydrogen chloride, followed by aminolysis to yield the desired amidine.

Experimental Protocol: Pinner Reaction Synthesis

Materials:

- Ethyl (R)-lactate
- Anhydrous ethanol
- Anhydrous diethyl ether
- Hydrogen chloride (gas)
- Ammonia (gas or solution in anhydrous ethanol)
- Dry ice/acetone bath
- Standard glassware for anhydrous reactions

Procedure:

- Formation of the Imidate Hydrochloride (Pinner Salt):
 - In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, dissolve ethyl (R)-lactate (1.0 eq) in anhydrous ethanol (3.0 eq).
 - Cool the solution to -10 °C using a dry ice/acetone bath.
 - Bubble anhydrous hydrogen chloride gas through the solution with vigorous stirring. The reaction is exothermic and should be carefully monitored to maintain the temperature below 0 °C.
 - Continue the addition of HCl until the solution is saturated.
 - Seal the flask and allow it to stand at 0-4 °C for 24-48 hours. The Pinner salt will precipitate as a white solid.
 - Collect the precipitate by filtration under an inert atmosphere, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the ethyl (R)-2-hydroxypropanimidate hydrochloride.
- Formation of the Amidine:

- Suspend the freshly prepared Pinner salt in anhydrous ethanol in a pressure-resistant vessel.
- Cool the suspension to -78 °C and introduce anhydrous ammonia gas until the solution is saturated. Alternatively, a solution of ammonia in anhydrous ethanol can be used.
- Seal the vessel and allow it to warm to room temperature, then stir for 12-24 hours.
- Vent the excess ammonia in a fume hood.
- Concentrate the reaction mixture under reduced pressure.
- The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/diethyl ether) to yield (R)-**2-hydroxypropanimidamide** hydrochloride as a white crystalline solid.

Quantitative Data (Representative)

Step	Reactant	Product	Yield (%)	Purity (%) (by HPLC)
Pinner Salt Formation	Ethyl (R)-lactate	Ethyl (R)-2-hydroxypropanimidate HCl	85-95	>95
Amidinium Formation	Imidate Hydrochloride	(R)-2-Hydroxypropanimidamide HCl	70-85	>98

Note: Yields and purity are representative and may vary depending on reaction scale and optimization.

Application in the Synthesis of a P2X3 Receptor Antagonist

(R)-**2-Hydroxypropanimidamide** serves as a key chiral building block for the synthesis of P2X3 receptor antagonists, a class of drugs investigated for the treatment of chronic cough and

neuropathic pain.[1][2][3][4][5] The following is a plausible synthetic route to a hypothetical P2X3 antagonist, demonstrating the utility of this intermediate.

Experimental Protocol: Synthesis of a Hypothetical P2X3 Antagonist

Materials:

- (R)-**2-Hydroxypropanimidamide** hydrochloride
- A suitable carboxylic acid derivative (e.g., an activated ester or acyl chloride)
- A coupling agent (e.g., HATU, HOBt) if starting from a carboxylic acid
- A non-nucleophilic base (e.g., DIEA)
- Anhydrous DMF or DCM as solvent
- Standard glassware for organic synthesis

Procedure:

- Amide Coupling Reaction:
 - To a solution of the carboxylic acid derivative (1.0 eq) in anhydrous DMF, add the coupling agent (1.1 eq) and the non-nucleophilic base (2.5 eq).
 - Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
 - Add a solution of (R)-**2-hydroxypropanimidamide** hydrochloride (1.2 eq) and additional non-nucleophilic base (1.2 eq) in anhydrous DMF.
 - Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
 - Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the target P2X3 receptor antagonist.

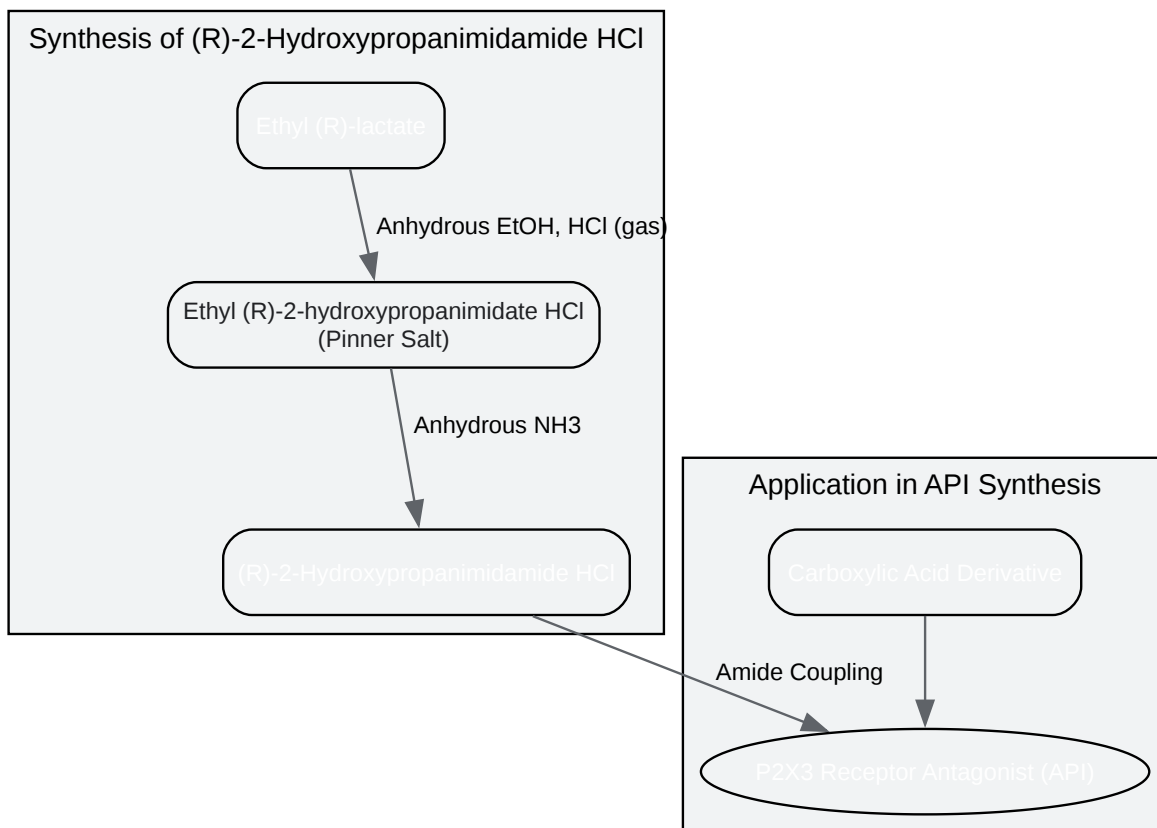
Quantitative Data (Representative)

Reaction	Starting Materials	Product	Yield (%)	Purity (%) (by HPLC)
Amide Coupling	(R)-2-Hydroxypropanimidamide HCl, Carboxylic Acid Deriv.	Hypothetical P2X3 Antagonist	60-80	>99

Note: Yields and purity are representative and depend on the specific substrates and reaction conditions.

Visualizations

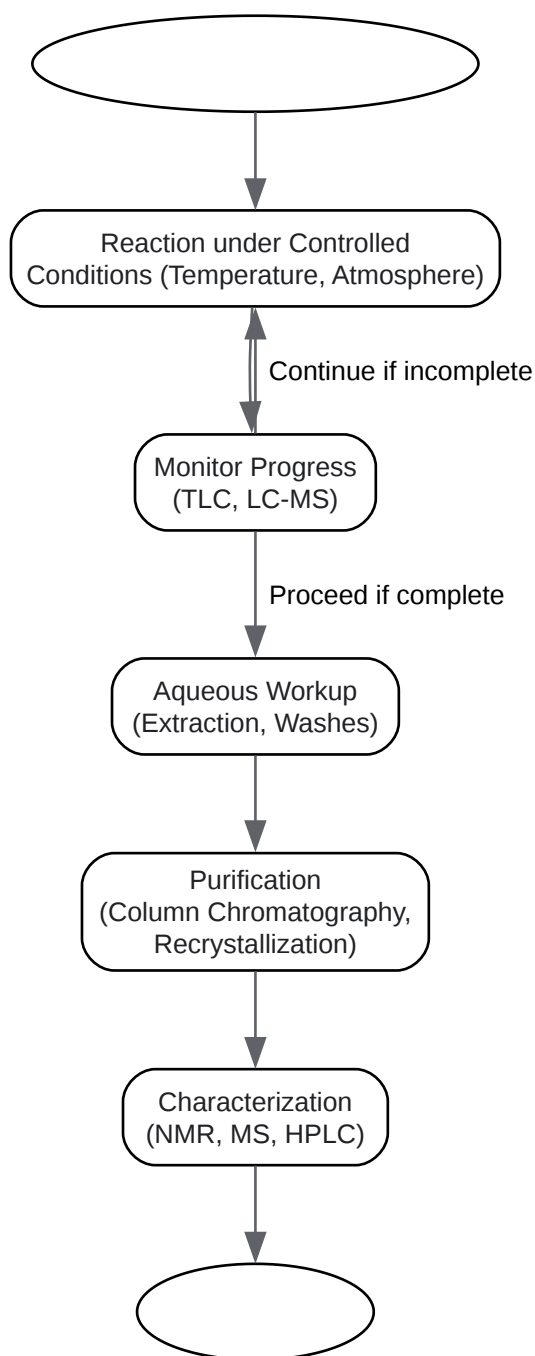
Logical Workflow for Pharmaceutical Synthesis



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Caption: Synthetic pathway from a chiral precursor to a final API.

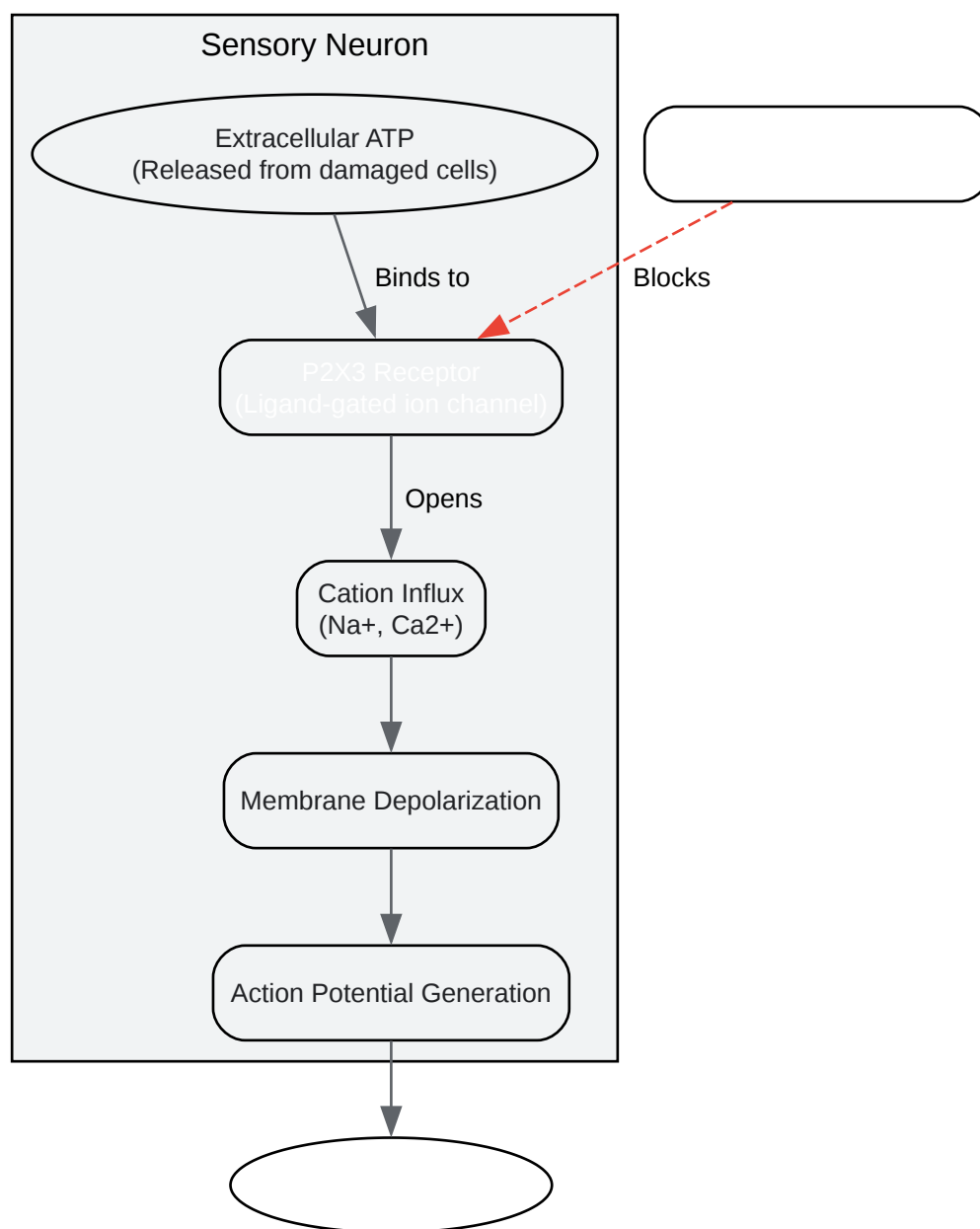
Experimental Workflow for Synthesis



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Caption: General experimental workflow for organic synthesis.

P2X3 Receptor Signaling Pathway in Nociception



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Caption: P2X3 receptor-mediated nociceptive signaling pathway.

Mechanism of Action of P2X3 Receptor Antagonists

P2X3 receptors are ATP-gated ion channels predominantly expressed on sensory nerve fibers. [1][5][6][7] In response to tissue damage or inflammation, cells release adenosine triphosphate (ATP), which then binds to and activates P2X3 receptors on nociceptive (pain-sensing) neurons. [5][6][7][8] This activation leads to an influx of cations (Na⁺ and Ca²⁺), causing

membrane depolarization and the initiation of an action potential.[6] This electrical signal is then transmitted to the central nervous system, where it is perceived as pain or, in the airways, as an urge to cough.[1][4]

P2X3 receptor antagonists, such as Gefapixant, act by competitively binding to the P2X3 receptor, thereby preventing ATP from binding and activating the channel.[1][2][9] This blockade inhibits the downstream signaling cascade, ultimately reducing the sensation of pain or the cough reflex.[1][4] This targeted mechanism of action makes P2X3 receptor antagonists a promising therapeutic strategy for conditions characterized by neuronal hypersensitivity.

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